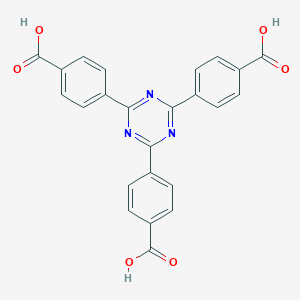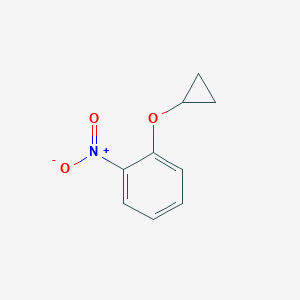
Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar carbamate structures involves the reaction of alkyl aryl ketones with carbamoyl chlorides in the presence of pyridine, leading to the formation of arylenyl alkyl carbamates. These compounds can undergo carbolithiation, a process where alkyllithium and diamine facilitate the synthesis of lithiated benzyl carbamates, showcasing a method that could be adapted for the synthesis of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (Peters, Seppi, Fröhlich, Wibbeling, & Hoppe, 2002).
Molecular Structure Analysis
Detailed studies on the molecular structure of similar compounds have been conducted using vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopy alongside HOMO–LUMO, NBO, NLO, and MEP analysis using DFT calculations. These studies provide insights into the electronic and structural characteristics that could be applied to understand the molecular structure of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (Rao, Prasad, Sri, & Veeraiah, 2016).
Chemical Reactions and Properties
Chemical reactions involving carbamate compounds often include interactions with various electrophiles and nucleophiles, leading to a variety of functionalized products. For instance, the synthesis and optical properties of related phosphorescent ligands involve multiple steps, including diazotization and Suzuki coupling reactions, which could be relevant for understanding the reactivity of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (Xi-cun, 2013).
Physical Properties Analysis
The physical properties of carbamate derivatives, such as melting points, boiling points, and solubility, can be influenced by their molecular structure and substituents. Studies on similar compounds, such as those involving lanthanide-based coordination polymers, offer insights into how the physical properties of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate might be characterized (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Chemical Properties Analysis
The chemical properties of carbamates, such as reactivity, stability, and the potential for forming various derivatives, are critical for their application in synthesis. The reaction mechanisms and stability of carbamates under different conditions can provide valuable information for handling and utilizing Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate in synthetic applications. Research on the antimicrobial activity and acid dissociation constants of similar compounds demonstrates the diverse chemical behavior and applications of carbamates (Nural, Gemili, Ulger, Sari, De Coen, & Şahin, 2018).
Aplicaciones Científicas De Investigación
Results
2. Application in Chemical Synthesis
Results
3. Application in Pharmaceutical Research
Results
4. Application in Analytical Chemistry
Results
5. Application in Neuroscience
Results
6. Application in Crystallography
Results
7. Application in Proteomics
Methods of Application
Results: The derivatization enhances the ionization efficiency of peptides in mass spectrometry, leading to more accurate protein quantification .
8. Application in Bioconjugation Chemistry
Methods of Application
Results: This has enabled the creation of targeted drug delivery systems and fluorescent probes for biological imaging .
9. Application in Environmental Chemistry
Methods of Application
Results: Insights into the environmental fate of similar compounds are gained, which is essential for risk assessment and remediation strategies .
10. Application in Catalysis
Methods of Application
Results: The presence of this compound in catalysts has been shown to improve yields and selectivity in various chemical reactions .
11. Application in Neuropharmacology
Methods of Application
Results: Changes in seizure thresholds have been observed, suggesting a potential role in the treatment or management of seizure disorders .
12. Application in Nanotechnology
Methods of Application
Results: The formation of novel nanomaterials with potential applications in electronics, medicine, and materials science has been reported .
Safety And Hazards
Propiedades
IUPAC Name |
benzyl N-(1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17-11-16(18(23)21(17)12-14-7-3-1-4-8-14)20-19(24)25-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPFKGKSRKPPCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631575 |
Source


|
| Record name | Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate | |
CAS RN |
1219424-59-5 |
Source


|
| Record name | Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)



![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)








